4-(4-Methylbenzoyl)benzonitrile
Overview
Description
“4-(4-Methylbenzoyl)benzonitrile” is a chemical compound with the CAS Number: 35776-95-5 . It has a molecular weight of 221.26 . The IUPAC name for this compound is 4-(4-methylbenzoyl)benzonitrile .
Synthesis Analysis
The synthesis of benzonitriles can be achieved via amino-catalyzed [3+3] benzannulation of α,β-unsaturated aldehydes and 4-arylsulfonyl-2-butenenitriles . Using pyrrolidine as an organocatalyst via iminium activation, a series of substituted benzonitriles were obtained in good to high yields in a regioselective manner .
Molecular Structure Analysis
The InChI code for “4-(4-Methylbenzoyl)benzonitrile” is 1S/C15H11NO/c1-11-2-6-13(7-3-11)15(17)14-8-4-12(10-16)5-9-14/h2-9H,1H3
. This indicates the molecular structure of the compound.
Chemical Reactions Analysis
Benzonitriles can be synthesized through various methods such as the cyanation of benzene halides, toluene halides and ammonia reaction, ammoxidation of toluene, ammonia and air, benzoic acid and urea reaction, and the cyanidation of benzaldehyde . Among them, preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride is one of the most advantageous approaches .
Scientific Research Applications
Anaerobic Degradation Pathways
Research has explored the anaerobic degradation of 4-methylbenzoate, highlighting the specific pathways and enzymes involved in breaking down related compounds in environmental contexts. The study by Lahme et al. (2012) detailed the degradation process in the denitrifying alphaproteobacterium Magnetospirillum sp. strain pMbN1, revealing a specific 4-methylbenzoyl-CoA degradation pathway analogous to the known anaerobic benzoyl-CoA degradation pathway. This research underscores the environmental relevance of these compounds in biodegradation processes (Lahme et al., 2012).
Farnesyltransferase Inhibitors
In medicinal chemistry, the synthesis and biological activity of 4-[(4-cyano-2-arylbenzyloxy)-(3-methyl-3H-imidazol-4-yl)methyl]benzonitriles have been studied as potent and selective farnesyltransferase inhibitors. These compounds were developed using structure-based design, showing significant potential in cellular activity and pharmacokinetic profiles. This class of compounds indicates the therapeutic potential of related nitriles in treating diseases associated with protein prenylation, such as cancer (Wang et al., 2004).
Polymer Science
The synthesis and characterization of novel soluble aromatic polyesters with pendant cyano groups, starting from compounds related to 4-(4-Methylbenzoyl)benzonitrile, have been investigated. These polymers exhibit good thermal stability and solubility in common solvents, showcasing their potential applications in various industrial and technological fields. This research points to the versatility of such nitrile-containing compounds in the development of high-performance materials (Yu, Cai, & Wang, 2009).
Environmental Implications
Research into the degradation and transformation of aromatic nitriles, including those structurally related to 4-(4-Methylbenzoyl)benzonitrile, has also shed light on their environmental fate and the mechanisms through which they are broken down or transformed in natural settings. This includes studies on the microbial degradation pathways and the enzymes involved, contributing to our understanding of the environmental impact and biodegradability of these compounds (Harper, 1977).
Mechanism of Action
Mode of Action
Benzonitrile derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding, hydrophobic interactions, and π-π stacking . The presence of the nitrile group can also facilitate electrophilic addition reactions.
Biochemical Pathways
For instance, some benzonitrile derivatives have been found to inhibit enzymes involved in the synthesis of bacterial cell walls, thereby affecting the bacterial growth pathway .
Pharmacokinetics
For instance, nitrile groups can enhance lipophilicity, which may improve absorption and distribution. On the other hand, they can also be metabolized to carboxylic acids, which may affect the compound’s stability and excretion .
Action Environment
The action of 4-(4-Methylbenzoyl)benzonitrile can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which can influence its absorption and distribution . Similarly, the presence of other compounds can affect its metabolism and excretion.
properties
IUPAC Name |
4-(4-methylbenzoyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c1-11-2-6-13(7-3-11)15(17)14-8-4-12(10-16)5-9-14/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLPNFGBHSHCDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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